molecular formula C15H21N7O3S B2421693 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034298-16-1

1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2421693
CAS RN: 2034298-16-1
M. Wt: 379.44
InChI Key: AKONIFAQGUKILA-UHFFFAOYSA-N
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Description

1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N7O3S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivities of Pyrazoline Benzensulfonamides

A study by Ozmen Ozgun et al. (2019) explored the synthesis of pyrazoline benzensulfonamides, highlighting their potential as inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity. These compounds exhibited inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, suggesting their potential application in designing new compounds with desired bioactivities for various therapeutic areas (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).

Application of Structure–Metabolism Relationships

Humphreys et al. (2003) discussed optimizing a structural class through structure–activity and structure–metabolism studies, aimed at finding more metabolically stable analogues while maintaining potency. This approach is crucial in the development of selective endothelin receptor antagonists with favorable pharmacokinetic properties, demonstrating the importance of structural modifications in enhancing drug efficacy and safety (Humphreys, Obermeier, Barrish, Chong, Marino, Murugesan, Wang-Iverson, & Morrison, 2003).

Synthesis and Biological Evaluation of Cyclooxygenase-2 Inhibitors

Research by Penning et al. (1997) on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) underlines the compound's potential as a COX-2 inhibitor. Through extensive structure-activity relationship work, they identified several potent and selective inhibitors of COX-2, contributing to the development of anti-inflammatory drugs (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, Anderson, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).

Synthesis, Crystal Structures, and Activities of Pyrazole-based Compounds

Qi Deqiang et al. (2015) synthesized pyrazole-based 1,3,4-oxadiazole derivatives with fluorescence and xanthine oxidase inhibitory activity. This study opens up potential applications for these compounds in developing treatments for conditions associated with xanthine oxidase activity, such as gout, and their use in fluorescent labeling for biological research (Qi Deqiang, Chuanming Yu, Jin-zong You, Guang-Hui Yang, Xue-jie Wang, & Yi‐Ping Zhang, 2015).

properties

IUPAC Name

3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3S/c1-9(2)22-11(4)14(10(3)19-22)26(23,24)17-7-13-18-15(20-25-13)12-6-16-21(5)8-12/h6,8-9,17H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONIFAQGUKILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

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